molecular formula C13H14FNO3S B2621960 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1428370-88-0

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2621960
CAS No.: 1428370-88-0
M. Wt: 283.32
InChI Key: LAYXELVHHVTDRK-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is an organic compound that features a combination of fluorine, furan, and sulfonamide groups

Chemical Reactions Analysis

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide include other fluorinated furans and sulfonamides. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10-8-12(14)2-3-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYXELVHHVTDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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